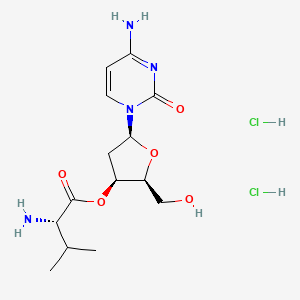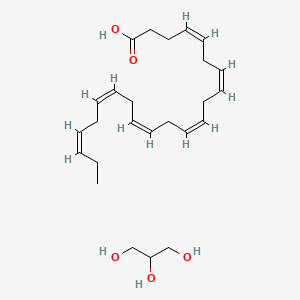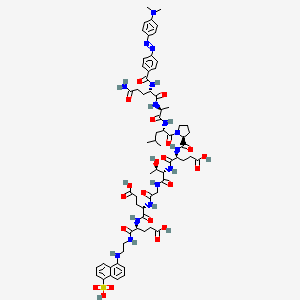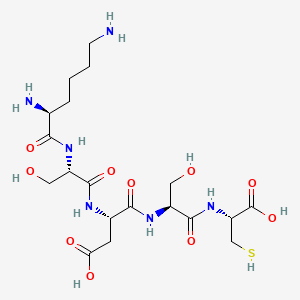
Ksdsc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ksdsc is a penta-peptide, which means it is composed of five amino acids. The sequence of this compound is Lysine-Serine-Aspartic acid-Serine-Cysteine. This compound is positively correlated with hairpin DNA that has tetramer loops. Due to this correlation, this compound is used as a sensing material in detection systems, particularly in surface plasmon resonance imaging (SPRi) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ksdsc involves standard peptide synthesis techniques. The process typically starts with the solid-phase synthesis method, where the amino acids are sequentially added to a resin-bound peptide chain. The reaction conditions include the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds. The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to yield the final peptide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), ensuring high purity for research applications .
Analyse Chemischer Reaktionen
Types of Reactions
Ksdsc undergoes various chemical reactions, including:
Oxidation: The cysteine residue in this compound can undergo oxidation to form disulfide bonds.
Reduction: Disulfide bonds formed can be reduced back to free thiol groups.
Substitution: The amino acid residues can participate in substitution reactions, particularly at the side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Various nucleophiles can be used depending on the specific substitution reaction desired.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered side chains.
Wissenschaftliche Forschungsanwendungen
Ksdsc has a wide range of applications in scientific research:
Medicine: Investigated for its potential use in diagnostic tools and therapeutic applications.
Industry: Utilized in the development of biosensors and other detection technologies .
Wirkmechanismus
Ksdsc exerts its effects by interacting with hairpin DNA, enhancing the selectivity of the detection system. The peptide forms a complex with the DNA, which can then be detected using SPRi. This interaction is crucial for the accurate detection of specific target molecules in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Other Peptides: Similar peptides like Rsdsc (Arginine-Serine-Aspartic acid-Serine-Cysteine) and Gsdsc (Glycine-Serine-Aspartic acid-Serine-Cysteine) share structural similarities with Ksdsc.
Odorant-Binding Proteins: These proteins also interact with specific molecules and are used in detection systems.
Uniqueness of this compound
This compound is unique due to its specific sequence and its high selectivity when paired with hairpin DNA. This makes it particularly effective in SPRi applications, providing accurate and reliable detection of target molecules .
Eigenschaften
Molekularformel |
C19H34N6O10S |
|---|---|
Molekulargewicht |
538.6 g/mol |
IUPAC-Name |
(3S)-4-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C19H34N6O10S/c20-4-2-1-3-9(21)15(30)23-11(6-26)17(32)22-10(5-14(28)29)16(31)24-12(7-27)18(33)25-13(8-36)19(34)35/h9-13,26-27,36H,1-8,20-21H2,(H,22,32)(H,23,30)(H,24,31)(H,25,33)(H,28,29)(H,34,35)/t9-,10-,11-,12-,13-/m0/s1 |
InChI-Schlüssel |
JKPQIXBCYXIBKH-VLJOUNFMSA-N |
Isomerische SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)O)N |
Kanonische SMILES |
C(CCN)CC(C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,5R)-3-acetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12392326.png)

![(2R)-3-[[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12392340.png)
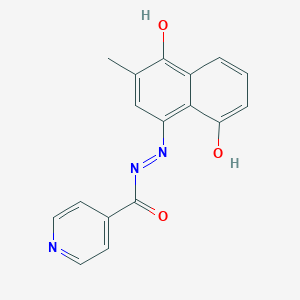


![(7R,8R,9S,13S,14S,17S)-16,16,17-trideuterio-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfonyl)nonyl]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12392374.png)

![1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12392388.png)
![1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12392393.png)
